Wdr5-IN-1 Exhibits a 4,650-Fold Higher Binding Affinity for WDR5 Compared to the Chemical Probe OICR-9429
Wdr5-IN-1 demonstrates a sub-picomolar binding affinity (Kd) for WDR5 of <0.02 nM . In contrast, the widely used chemical probe OICR-9429 binds WDR5 with a Kd of 93 ± 28 nM . This difference represents a >4,650-fold increase in target affinity for Wdr5-IN-1, establishing it as an ultra-high-affinity ligand for studying the stoichiometry and dynamics of the MLL1 complex under conditions where lower affinity probes would dissociate.
| Evidence Dimension | Binding Affinity to WDR5 (Kd) |
|---|---|
| Target Compound Data | <0.02 nM |
| Comparator Or Baseline | OICR-9429: 93 ± 28 nM |
| Quantified Difference | >4,650-fold |
| Conditions | In vitro binding assay |
Why This Matters
Procuring an inhibitor with a >4,650-fold stronger binding affinity ensures robust target engagement at significantly lower concentrations, minimizing the risk of off-target effects and compound interference common with weaker binders.
